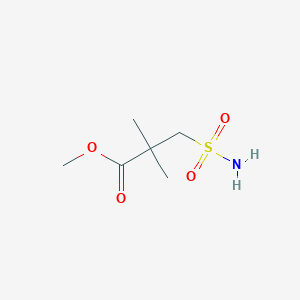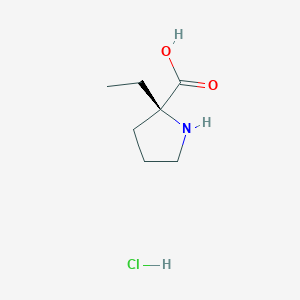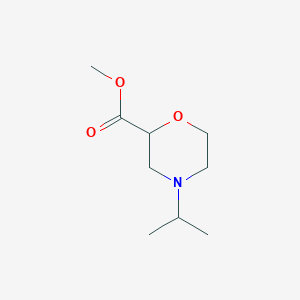
5-Ethoxy-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
5-Ethoxy-1H-indole-3-carboxylic acid (EICA) is an organic compound belonging to the class of indole carboxylic acids. It is a white, crystalline solid that is soluble in water and polar organic solvents. EICA is an important chemical intermediate with a wide range of applications in the pharmaceutical, agrochemical, and food industries. EICA is also used in the synthesis of various biologically active compounds, such as indole derivatives, indoline derivatives, and indole-3-carboxamides.
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis Techniques : Research has focused on synthesizing variants of indole carboxylic acids, including methods for hydroxyindole-3-carboxylic acids, indicating the broad interest in modifying indole structures for various applications (Marchelli, Hutzinger, & Heacock, 1969).
- Intermediate Roles : 5-Ethoxy-1H-indole-3-carboxylic acid derivatives have been explored as synthetic intermediates, highlighting their utility in creating more complex organic structures (Pete, Parlagh, & Tőke, 2003).
Molecular and Structural Studies
- Crystal Structure Analysis : The study of similar compounds, like 5-methoxyindole-3-acetic acid, reveals insights into molecular structures, such as the angular relationships between different components of the molecule (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Biological and Medicinal Research
- Enzyme Inhibition Studies : Derivatives of indole carboxylic acids have been evaluated as potential inhibitors in biological systems, suggesting their relevance in developing therapeutic agents (Karg et al., 2009).
Natural Sources and Derivatives
- Natural Derivation : Research has discovered indole derivatives in natural sources like marine sponges, underscoring the compound's presence in diverse biological contexts (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).
Advanced Applications
- Polymer Chemistry : Studies have integrated indole carboxylic acid derivatives into complex polymers, indicating potential applications in material science and catalysis (Yu et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition Properties : Research on indole-5-carboxylic acid suggests potential applications in corrosion inhibition, which could extend to its derivatives (Quartarone, Bonaldo, & Tortato, 2006).
Propriétés
IUPAC Name |
5-ethoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-3-4-10-8(5-7)9(6-12-10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFSHMJXPBKVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)
![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)

![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)




![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)